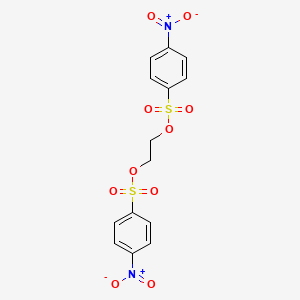

Ethylenebis(p-nitrobenzenesulfonate)

Description

Ethylenebis(p-nitrobenzenesulfonate) is an organic compound with the molecular formula C14H12N2O10S2. It contains 41 bonds, including 29 non-hydrogen bonds, 20 multiple bonds, 9 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 sulfonate groups (thio-/dithio-)

Properties

CAS No. |

25297-82-9 |

|---|---|

Molecular Formula |

C14H12N2O10S2 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

2-(4-nitrophenyl)sulfonyloxyethyl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C14H12N2O10S2/c17-15(18)11-1-5-13(6-2-11)27(21,22)25-9-10-26-28(23,24)14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 |

InChI Key |

UJHNMJVBMNBRLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(p-nitrobenzenesulfonate) typically involves the sulfonation of nitrobenzene. One efficient method for sulfonation uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid . The reaction conditions include optimizing the molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV).

Industrial Production Methods

Industrial production of Ethylenebis(p-nitrobenzenesulfonate) may involve large-scale sulfonation processes using sulfuric acid, oleum, or chlorosulfonic acid as sulfonating agents. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The use of microreactor technology can enhance process safety and efficiency by reducing reaction times and minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(p-nitrobenzenesulfonate) undergoes various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3, FeCl3) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso compounds or other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethylenebis(p-nitrobenzenesulfonate) has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethylenebis(p-nitrobenzenesulfonate) involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. The sulfonate groups can enhance the solubility and reactivity of the compound in aqueous environments.

Comparison with Similar Compounds

Ethylenebis(p-nitrobenzenesulfonate) can be compared with other similar compounds, such as:

Bis(p-nitrobenzenesulfonate) of 2,4-Hexadiyne: This compound has a similar structure but differs in the alkyne linkage, which affects its reactivity and applications .

2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate): This compound has a toluenesulfonate group instead of a nitrobenzenesulfonate group, leading to different chemical properties and uses .

The uniqueness of Ethylenebis(p-nitrobenzenesulfonate) lies in its combination of nitro and sulfonate groups, which provide a balance of reactivity and stability, making it suitable for various applications in research and industry.

Biological Activity

Ethylenebis(p-nitrobenzenesulfonate) (EBNBS) is a chemical compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to provide a comprehensive overview of EBNBS, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EBNBS is characterized by its ethylene backbone with two p-nitrobenzenesulfonate groups attached. This structure contributes to its reactivity and potential biological activity. The sulfonate groups enhance its solubility in water, which is critical for biological interactions.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : EBNBS has been shown to inhibit certain enzymes, particularly those involved in cellular signaling pathways. For example, it can inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition leads to an increase in epoxyeicosatrienoic acids (EETs), which have various health-promoting effects, such as anti-inflammatory actions and lowering blood pressure .

- Cell Proliferation and Migration : Studies indicate that EBNBS may promote the proliferation and migration of certain cancer cells. For instance, when Lewis lung carcinoma (LLc1) cells were exposed to EBNBS, an increase in cell proliferation was observed, suggesting a potential role in cancer progression .

- Oxidative Stress Response : EBNBS has been implicated in modulating oxidative stress within cells. It can influence the levels of reactive oxygen species (ROS), which are critical in various signaling pathways related to stress responses .

Table 1: Summary of Biological Activities of Ethylenebis(p-nitrobenzenesulfonate)

Case Study: Cancer Progression

A notable study examined the effects of EBNBS on LLc1 cells, revealing that exposure to the compound resulted in significant increases in both proliferation and migration rates. The mechanism was linked to the inhibition of sEH, leading to higher levels of EETs, which are known to promote angiogenesis and tumor growth . This finding raises concerns about the potential implications of EBNBS in cancer biology.

Toxicological Considerations

While EBNBS exhibits various biological activities, it is essential to consider its toxicological profile. Research has indicated that compounds with similar structures can exhibit toxicity towards aquatic organisms, raising questions about the environmental impact of EBNBS . Further studies are required to assess the safety and ecological risks associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.